7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C14H14N4O It is a member of the triazolopyrimidine family, which is known for its diverse biological activities
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds can interact with various enzymes and receptors in the biological system, leading to a range of biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with triazole compounds, it is likely that this compound would have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
They can bind in the biological system, exhibiting numerous activities, including acting as inverse agonists, inhibitors, and modulators .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Triazolopyrimidines are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-methylphenol with ethyl bromoacetate to form an intermediate ester. This ester is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with formamide to yield the triazolopyrimidine core. Finally, the compound is alkylated with 3-methylphenoxyethyl bromide to produce the target molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has demonstrated activity against certain cancer cell lines and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
- 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 2,4,6-Trisubstituted pyrimidines
Uniqueness
Compared to other similar compounds, 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-4-3-5-12(8-10)19-11(2)13-6-7-15-14-16-9-17-18(13)14/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOSMXBSJPXCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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